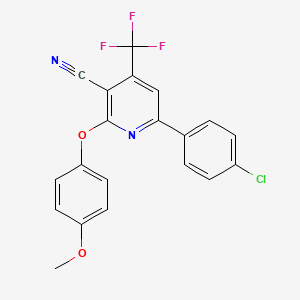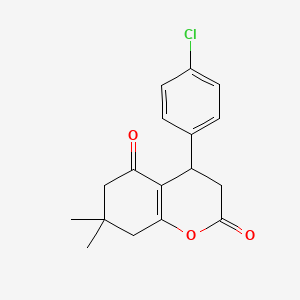
3-(4-chlorophenoxy)-1-methyl-2(1H)-quinoxalinone
Overview
Description
The compound “3-(4-chlorophenoxy)-1-methyl-2(1H)-quinoxalinone” is a quinoxalinone derivative. Quinoxalinones are a class of organic compounds that contain a quinoxaline core, which is a type of heterocyclic compound. This particular derivative contains a chlorophenoxy group at the 3-position and a methyl group at the 1-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoxaline ring, which is a type of aromatic heterocycle. The chlorophenoxy group would be attached at the 3-position of the ring, and the methyl group would be attached at the 1-position .Chemical Reactions Analysis
As a quinoxalinone derivative, this compound could potentially undergo a variety of chemical reactions. For example, the chlorophenoxy group could potentially be substituted with other groups through nucleophilic substitution reactions .Scientific Research Applications
Crystal Structure Analysis
3-Methyl-2(1H)-quinoxalinone and its derivatives, including 3-(4-chlorophenoxy)-1-methyl-2(1H)-quinoxalinone, have been synthesized and analyzed using 1H NMR and IR spectral spectroscopies. The crystal structures of these compounds were determined using X-ray single crystal diffraction and powder diffraction data. This research is pivotal in understanding the molecular structure and potential applications of these compounds in various fields, including material science and pharmaceuticals (Mondieig et al., 2011).
Synthesis and Biological Activity
A study on the synthesis of quinoxalinone derivatives, which are effective in the treatment of diabetes and its complications, includes the creation of a variety of bioactive quinoxaline-based compounds. These compounds are potent inhibitors of aldose reductase, an enzyme involved in the management of diabetes (Yang et al., 2012).
Biocatalytic Synthesis
Research on the biocatalytic synthesis of 3,4-dihydro-2(1H)-quinoxalinones using lemon juice as a solvent and catalyst has been conducted. This environmentally friendly approach offers a new pathway for synthesizing small libraries of these compounds, which have potential applications in various scientific fields (Petronijević et al., 2017).
Photophysical Properties and Applications
Quinoxalinones, including 3-(4-chlorophenoxy)-1-methyl-2(1H)-quinoxalinone, have been studied for their fluorescence behavior. This research has led to the development of a quinoxalinone-based chemoprobe for the specific detection of hydrogen sulfide, demonstrating the potential of these compounds in analytical chemistry and environmental monitoring (Renault et al., 2017).
Synthesis and Antimicrobial Activity
The synthesis of quinoxalinone derivatives and their potential as antimicrobial agents have been explored. This includes the development of compounds with optimized antimicrobial activity, highlighting the pharmaceutical and biomedical applications of these compounds (Shaaban et al., 2009).
Antioxidant Applications in Lubricating Grease
Quinolinone derivatives, related to 3-(4-chlorophenoxy)-1-methyl-2(1H)-quinoxalinone, have been synthesized and evaluated as antioxidants in lubricating grease. This research demonstrates the potential of these compounds in industrial applications, particularly in improving the efficiency and lifespan of lubricants (Hussein et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(4-chlorophenoxy)-1-methylquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-18-13-5-3-2-4-12(13)17-14(15(18)19)20-11-8-6-10(16)7-9-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEVKUYXXQRUQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenoxy)-1-methyl-2(1H)-quinoxalinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-Chlorophenyl)(3-{[(2,6-dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B3035832.png)

![8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl acetate](/img/structure/B3035834.png)

![2-[(4-Chlorophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3035837.png)
![1-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole](/img/structure/B3035841.png)

![7-[1-[4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3035843.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-methoxybenzenecarboxylate](/img/structure/B3035844.png)
![5-Chloro-2-[(4-chlorobenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B3035846.png)

![3-anilinothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3035848.png)
![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3035849.png)
